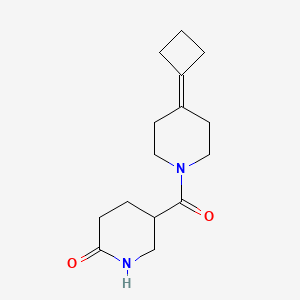
5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A practical and efficient process has been developed for the preparation of the key intermediate of apixaban, a drug that contains piperidine derivatives .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Piperidine derivatives, such as “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one”, are crucial in the synthesis of biologically active compounds. They serve as key intermediates in the construction of pharmaceuticals, with their derivatives present in more than twenty classes of drugs . The versatility of piperidine derivatives allows for the development of a wide range of pharmacologically active molecules.
Anticancer Agents
Recent studies have highlighted the potential of piperidine derivatives in anticancer therapy. Innovative compounds derived from piperidine structures have shown promising results against various cancer cell lines, indicating their potential as therapeutic agents . The structural complexity of “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” may contribute to its efficacy in this field.
Antimicrobial and Antifungal Applications
Piperidine derivatives are known to exhibit antimicrobial and antifungal properties. The structural features of these compounds, including “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one”, make them suitable candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .
Neuroprotective Effects
Compounds with a piperidine nucleus have been associated with neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The unique structure of “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” may offer new pathways for the development of drugs targeting conditions like Alzheimer’s and Parkinson’s disease .
Analgesic and Anti-inflammatory Properties
The piperidine moiety is a common feature in many analgesic and anti-inflammatory drugs. Research into derivatives such as “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” could lead to the discovery of new pain-relief medications with improved efficacy and reduced side effects .
Antiviral and Antimalarial Potential
Piperidine derivatives have shown potential in the development of antiviral and antimalarial drugs. The exploration of compounds like “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” could yield significant advancements in the treatment of viral infections and malaria, diseases that pose global health challenges .
Safety And Hazards
While specific safety and hazard information for “5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one” is not available, it’s important to handle all chemicals with care. For example, some piperidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c18-14-5-4-13(10-16-14)15(19)17-8-6-12(7-9-17)11-2-1-3-11/h13H,1-10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCUZQYSYMXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3CCC(=O)NC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cyclobutylidenepiperidine-1-carbonyl)piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-({[1-(4-amino-1,2,5-oxadiazol-3-yl)-4-(ethoxycarbonyl)-1H-1,2,3-triazol-5-yl]methyl}amino)benzoate](/img/structure/B2740974.png)
![Tert-butyl N-[(1R,2R)-2-fluorosulfonylcyclobutyl]carbamate](/img/structure/B2740976.png)
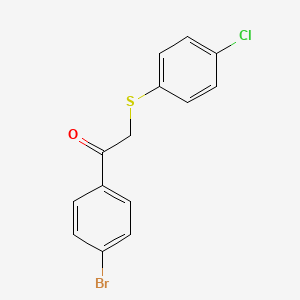


![4-[(4-acetylphenyl)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2740981.png)

![N-(4-{[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)amino]sulfonyl}phenyl)acetamide](/img/structure/B2740985.png)
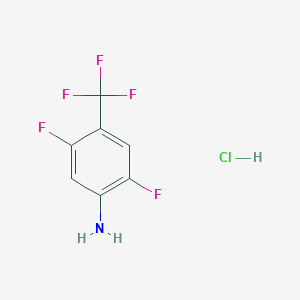
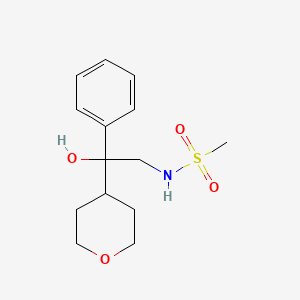
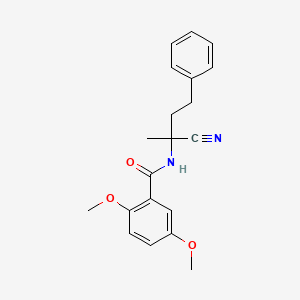
![3-[5-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-2H-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2740992.png)
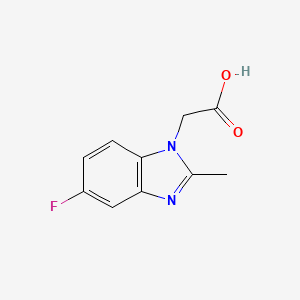
![propyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2740995.png)